2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Description
This compound features a phenoxyacetamide scaffold substituted with a 3-methoxy group on the aromatic ring and a 2-phenylmorpholine moiety linked via a propyl chain. Its molecular formula is C₂₃H₂₈N₂O₄, with a calculated molecular weight of 396.48 g/mol. The 3-methoxy group enhances lipophilicity (predicted logP ~1.5), while the morpholine ring contributes to hydrogen-bonding capacity (polar surface area ~50 Ų).
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-9-5-10-20(15-19)28-17-22(25)23-11-6-12-24-13-14-27-21(16-24)18-7-3-2-4-8-18/h2-5,7-10,15,21H,6,11-14,16-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAMGYLNPUIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the methoxyphenoxy and phenylmorpholinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732)
- Structure: Replaces 3-methoxyphenoxy with 4-fluorophenoxy and 2-phenylmorpholine with morpholine.
- Properties : Molecular weight 296.34 g/mol , logP 0.64 , lower lipophilicity due to fluorine substitution.
- Pharmacological Relevance: Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to methoxy groups.
2-(4-Methoxyphenyl)-N-[3-(2-Phenylmorpholin-4-yl)propyl]ethane-1-sulfonamide (BF21293)
- Structure: Sulfonamide replaces acetamide; 4-methoxyphenyl replaces 3-methoxyphenoxy.
- Properties : Molecular weight 418.55 g/mol , higher polarity (sulfonamide group).
- Functional Impact : Sulfonamides generally exhibit stronger hydrogen-bonding and acidity (pKa ~10) versus acetamides (pKa ~15), influencing solubility and target interactions .
DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-Fluorophenyl)-1H-Indazol-1-yl)acetamide)
- Structure: Indazole and fluorophenyl substituents instead of phenoxy and morpholine.
- Biological Data: Inhibits Trypanosoma brucei with EC₅₀ 6.9 µM, highlighting the importance of heterocyclic moieties in antiparasitic activity. The dimethylamino propyl chain may enhance cellular permeability compared to morpholine derivatives .
2-(4-Bromo-3,5-Dimethylphenoxy)-N-[3-(4-Methylpiperazin-1-yl)propyl]acetamide Dihydrochloride
- Structure: Bromo-dimethylphenoxy and methylpiperazine substituents.
- Properties : Molecular weight 465.27 g/mol (with HCl), logP likely >2 due to bromine.
- Therapeutic Potential: Piperazine’s basicity improves water solubility (as dihydrochloride), advantageous for formulation. Bromine’s steric effects could modulate receptor selectivity .
Structural-Activity Relationship (SAR) Analysis
Pharmacological and Physicochemical Data Table
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 396.48 | ~1.5 | ~50 | 3-Methoxyphenoxy, 2-phenylmorpholine |
| Y205-7732 | 296.34 | 0.64 | 43.67 | 4-Fluorophenoxy, morpholine |
| DDU86439 | 372.42 | ~2.1 | ~60 | 3-Fluorophenylindazole, dimethylaminopropyl |
| 2-(4-Bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | 465.27 | ~2.3 | ~55 | Bromo-dimethylphenoxy, methylpiperazine |
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is characterized by the following components:
- Molecular Formula : C22H28N2O4
- Molecular Weight : 384.4687 g/mol
- IUPAC Name : 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
This compound is a member of the acetamide class, featuring a morpholine moiety which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide exhibit significant antimicrobial properties. A study published in PubMed suggests that modifications in the structure of related compounds can enhance their efficacy against various pathogens, including Helicobacter pylori and Clostridium difficile .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of 2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Receptor Modulation : The morpholine group may interact with specific receptors involved in cellular signaling pathways, influencing cell growth and apoptosis.
- DNA Interaction : Some studies suggest that derivatives may bind to DNA, disrupting replication processes in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A focused study on the antimicrobial efficacy of structurally related compounds demonstrated that modifications to the acetamide group significantly increased activity against gram-positive and gram-negative bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
